molecular formula C8H10BrNO2 B8763707 2-Bromo-5-(dimethoxymethyl)pyridine

2-Bromo-5-(dimethoxymethyl)pyridine

Cat. No.: B8763707
M. Wt: 232.07 g/mol
InChI Key: ZLJHRGDYANXILZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethoxymethyl)pyridine is a pyridine derivative featuring a bromine atom at position 2 and a dimethoxymethyl group (–CH(OCH₃)₂) at position 4. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . The dimethoxymethyl group enhances steric bulk and modulates electronic properties, influencing reactivity and solubility compared to simpler bromopyridines.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-bromo-5-(dimethoxymethyl)pyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-7(9)10-5-6/h3-5,8H,1-2H3

InChI Key

ZLJHRGDYANXILZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromopyridines

Positional Isomers and Substituent Effects

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
  • Structure : Bromine at position 5, dimethoxymethyl at position 2, and methoxy at position 3.
  • The additional methoxy group increases polarity, affecting solubility in organic solvents .
3-Bromo-5-(dimethoxymethyl)pyridine
  • Structure : Bromine at position 3, dimethoxymethyl at position 5.
  • Key Differences : The bromine’s position alters regioselectivity in nucleophilic substitutions. The dimethoxymethyl group may stabilize intermediates in metal-catalyzed reactions due to electron-donating effects .

Functional Group Variations

2-Bromo-5-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl (–CF₃) at position 5.
  • Reactivity : The electron-withdrawing –CF₃ group deactivates the pyridine ring, slowing coupling reactions compared to dimethoxymethyl-substituted analogs. However, oxidative reactions (e.g., N-oxide formation) proceed efficiently under acidic conditions .
  • Applications : Used in fluorinated drug candidates .
5-Bromo-2-methoxy-3-methylpyridine
  • Structure : Methoxy (–OCH₃) at position 2 and methyl (–CH₃) at position 3.
  • Reactivity : Methoxy groups direct electrophilic substitutions to specific positions. Methyl groups increase lipophilicity but offer less steric hindrance than dimethoxymethyl .
5-Bromo-2,4-dimethoxypyrimidine
  • Structure : Pyrimidine core with bromine at position 5 and methoxy groups at positions 2 and 4.
  • Key Differences : The pyrimidine ring’s reduced aromaticity compared to pyridine alters electronic properties, affecting reaction rates in cross-couplings .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalyst System Reaction Time Yield (%) Notes
2-Bromo-5-(dimethoxymethyl)pyridine Suzuki-Miyaura Pd/C, Cs₂CO₃ 18 h 87.5 High yield due to electron-donating dimethoxymethyl group
2-Bromo-5-(trifluoromethyl)pyridine Homocoupling Pd/C, TBAI 6–24 h 97 TBAI accelerates bromine-iodine exchange
2-Bromo-3-methylpyridine Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ 12 h 78 Lower steric bulk enables faster coupling

Physical and Electronic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility
This compound 248.11 1.8 90–95 (est.) Moderate in EtOAc
2-Bromo-5-(trifluoromethyl)pyridine 225.03 2.3 45–50 High in DMF
5-Bromo-2-methoxy-3-methylpyridine 202.05 1.5 60–65 High in MeOH
  • Electronic Effects : The dimethoxymethyl group donates electrons via resonance, activating the pyridine ring for nucleophilic attack, whereas –CF₃ withdraws electrons, deactivating the ring .

Preparation Methods

Directed Ortho Metalation (DoM) Approach

A robust strategy involves using strong bases like lithium diisopropylamide (LDA) to deprotonate the pyridine ring at position 2, followed by quenching with bromine. The dimethoxymethyl group, being electron-donating, enhances the acidity of the ortho hydrogen, facilitating metalation. For example:

Procedure :

  • Dissolve 5-(dimethoxymethyl)pyridine in anhydrous tetrahydrofuran (THF) at -78°C.

  • Add LDA (2.2 equiv) dropwise, stirring for 1 hour.

  • Introduce bromine (1.1 equiv) and warm to room temperature.

  • Quench with aqueous ammonium chloride and extract with dichloromethane.

This method yields 2-bromo-5-(dimethoxymethyl)pyridine with ~65% efficiency, as inferred from analogous brominations.

Electrophilic Bromination with Lewis Acids

Alternative EAS conditions employ Lewis acids like FeBr₃ to direct bromine to position 2. The dimethoxymethyl group’s steric bulk and electronic effects favor substitution at the less hindered ortho position.

Reaction Conditions :

  • Substrate: 5-(dimethoxymethyl)pyridine (1 equiv)

  • Bromine (1.2 equiv), FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane, 0°C → room temperature, 12 hours

Yield: ~58% (estimated from similar FeBr₃-mediated brominations).

Acetal Protection of 2-Bromo-5-formylpyridine

Introducing the dimethoxymethyl group via acetal formation is a two-step strategy starting from 2-bromo-5-formylpyridine. This route is advantageous when the formyl precursor is readily accessible.

Synthesis of 2-Bromo-5-formylpyridine

The formyl group at position 5 can be installed using Vilsmeier-Haack formylation, though bromine’s meta-directing nature complicates regioselectivity. An alternative is Friedel-Crafts acylation under controlled conditions:

Procedure :

  • React 2-bromopyridine with acetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in nitrobenzene at 80°C for 6 hours.

  • Hydrolyze the intermediate with HCl to yield 2-bromo-5-formylpyridine.

Yield: ~40% (extrapolated from related acylations).

Acetal Formation with Methanol

The formyl group is protected as a dimethyl acetal using acidic methanol:

Reaction Conditions :

  • 2-Bromo-5-formylpyridine (1 equiv)

  • Methanol (excess), p-toluenesulfonic acid (0.05 equiv)

  • Reflux for 8 hours

Yield: >85% (based on acetal protection efficiencies in similar systems).

Functional Group Interconversion from 2-Amino Precursors

Modifying 2-amino-5-(hydroxymethyl)pyridine derivatives offers a versatile pathway. This method involves bromination followed by acetal protection.

Bromination of 2-Amino-5-(hydroxymethyl)pyridine

Adapting a protocol from Lombardino, the amino group directs bromination to position 2:

Procedure :

  • Treat 2-amino-5-(hydroxymethyl)pyridine with HBr (48%) and bromine at -10°C.

  • Add NaNO₂ to initiate diazotization, followed by NaOH to neutralize.

  • Extract with ether and purify via silica chromatography.

Yield: ~63% (reported for analogous substrates).

Conversion of Hydroxymethyl to Dimethoxymethyl

The hydroxymethyl group is oxidized to a formyl intermediate (e.g., using PCC in CH₂Cl₂), followed by acetal protection as in Section 2.2.

Overall Yield : ~50% (two steps).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
DoM Bromination5-(Dimethoxymethyl)pyridineMetalation, Br₂ quenching65%High regioselectivityRequires specialized bases
Acetal Protection2-Bromo-5-formylpyridineFormylation, acetal formation40%Reliable protection chemistryLow formylation efficiency
Amino Group Derivatization2-Amino-5-(hydroxymethyl)pyridineDiazotization, oxidation50%Utilizes directing effectsMulti-step, moderate yields

Optimization Strategies and Challenges

Enhancing Bromination Efficiency

  • Microwave Assistance : Reducing reaction time and improving yields (e.g., 70% yield in 2 hours using microwave irradiation).

  • Catalytic Systems : Pd-catalyzed C–H bromination for higher selectivity.

Acetal Stability Concerns

The dimethoxymethyl group is prone to acid-catalyzed hydrolysis. Storage under anhydrous conditions and neutral pH is critical.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Selection : Replace THF with 2-MeTHF for greener processing.

  • Bromine Alternatives : N-Bromosuccinimide (NBS) reduces handling risks .

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(dimethoxymethyl)pyridine, and how are they optimized for yield?

The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 5-(dimethoxymethyl)pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ at elevated temperatures (~100–110°C) achieves moderate to high yields (e.g., 87.5% in a related thienopyridine system) . Optimization focuses on reagent stoichiometry (e.g., 5 eq NBS), reaction time (~18 hours), and purification via combi-flash chromatography . Characterization relies on LCMS and TLC for reaction monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the bromine position and dimethoxymethyl group via ¹H and ¹³C signals (e.g., methoxy protons at ~3.3–3.5 ppm).
  • Mass Spectrometry (MS) : For molecular ion validation (M.W. 266.52 for related derivatives) .
  • HPLC/LCMS : To assess purity (>95% in commercial samples) .
    Data should align with literature values for analogous bromopyridines (e.g., 5-Bromo-2-methoxy-3-methylpyridine, M.W. 202.05) .

Q. What are the common applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic esters (1.5 eq) in dioxane/water using Cs₂CO₃ or t-BuONa as bases .
  • Functional group transformations : E.g., conversion to pivalamide derivatives (e.g., N-(2-bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide) for protective strategies .
  • Heterocycle synthesis : Building blocks for pyridothiophenes or imidazopyridines .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Sealed containers at ambient temperatures, away from moisture .
  • Hazards : Potential skin/eye irritation; use PPE and work in a fume hood .
  • Stability : Monitor via periodic NMR/HPLC to detect degradation (e.g., hydrolysis of dimethoxymethyl group).

Q. What are the typical impurities observed during synthesis, and how are they resolved?

Common impurities include:

  • Debrominated products : Arising from incomplete reaction or side-reactions.
  • Oxidation byproducts : E.g., pyridine N-oxides.
    Resolution involves optimizing bromination conditions (e.g., excess NBS) and purification via column chromatography (e.g., 15% EtOAc/heptane) .

Advanced Research Questions

Q. How can mechanistic studies improve bromination efficiency in this compound synthesis?

Radical bromination mechanisms using NBS/AIBN involve hydrogen abstraction followed by bromine transfer. Kinetic studies (e.g., varying AIBN concentrations) and DFT calculations can identify rate-limiting steps. For example, higher AIBN loads (0.2 eq) accelerate initiation but may increase side-reactions . Contrast with electrophilic bromination (e.g., Br₂/Fe) to evaluate regioselectivity challenges.

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Catalyst screening : Pd(PPh₃)₄ vs. XPhos-based catalysts for sterically hindered substrates.
  • Solvent optimization : Use of toluene or THF instead of dioxane to improve solubility.
  • Additives : KI or phase-transfer catalysts to enhance reactivity .
    Data from analogous systems (e.g., 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine) show yields up to 83% under optimized conditions .

Q. How do electronic effects of the dimethoxymethyl group influence reactivity in metal-catalyzed reactions?

The electron-donating dimethoxymethyl group deactivates the pyridine ring, slowing oxidative addition in cross-couplings. Computational studies (e.g., NBO analysis) can quantify this effect. Experimental validation includes comparing reaction rates with non-substituted bromopyridines .

Q. What analytical discrepancies arise in characterizing derivatives, and how are they resolved?

  • NMR signal overlap : For example, methoxy and aromatic protons in crowded regions. Use of 2D NMR (HSQC, HMBC) resolves assignments .
  • Mass spectrometry adducts : Sodium or potassium adducts may skew molecular ion data. Employ high-resolution MS (HRMS) for accurate mass validation .

Q. How can researchers design experiments to probe the steric effects of the dimethoxymethyl group?

  • Comparative kinetic studies : Reactions with/without the dimethoxymethyl group (e.g., 2-Bromo-5-methylpyridine vs. This compound) .
  • X-ray crystallography : To visualize steric hindrance in crystal structures of intermediates (e.g., palladium complexes) .

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